Nateglinide vs. Repaglinide: Head-to-Head Comparison of Insulin Secretion Kinetics in Human Subjects
In a direct crossover clinical trial in healthy volunteers, nateglinide (120 mg) induced a significantly more rapid increase in insulin secretion compared to repaglinide (0.5 mg and 2 mg). The mean rate of insulin rise over the first 30 minutes post-dose was 2.3 µU·ml⁻¹·min⁻¹ for nateglinide, versus 1.3 µU·ml⁻¹·min⁻¹ for 0.5 mg repaglinide and 1.15 µU·ml⁻¹·min⁻¹ for 2 mg repaglinide [1]. Furthermore, insulin concentrations in the nateglinide group returned to baseline within 2 hours, similar to placebo, whereas the repaglinide group exhibited a more sustained effect [1].
| Evidence Dimension | Rate of insulin secretion increase (0-30 min post-dose) |
|---|---|
| Target Compound Data | 2.3 µU·ml⁻¹·min⁻¹ (120 mg nateglinide) |
| Comparator Or Baseline | 1.3 µU·ml⁻¹·min⁻¹ (0.5 mg repaglinide); 1.15 µU·ml⁻¹·min⁻¹ (2 mg repaglinide); 0.8 µU·ml⁻¹·min⁻¹ (placebo) |
| Quantified Difference | Nateglinide increased insulin secretion 77% faster than 0.5 mg repaglinide and 100% faster than 2 mg repaglinide. |
| Conditions | Single-dose, open-label, five-period crossover study in 15 healthy volunteers; 10 min preprandial administration. |
Why This Matters
This quantifies nateglinide's superior kinetic profile for controlling postprandial glucose spikes, a key differentiator for applications requiring rapid-onset insulinotropic action.
- [1] Kalbag JB, Walter YH, Nedelman JR, McLeod JF. Mealtime glucose regulation with nateglinide in healthy volunteers: comparison with repaglinide and placebo. Diabetes Care. 2001;24(1):73-7. doi:10.2337/diacare.24.1.73. PMID: 11194245. View Source
